molecular formula C8H5BrIN B180738 4-(Bromomethyl)-3-iodobenzonitrile CAS No. 182287-63-4

4-(Bromomethyl)-3-iodobenzonitrile

Cat. No.: B180738
CAS No.: 182287-63-4
M. Wt: 321.94 g/mol
InChI Key: WTPXWARAYTYZIY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-iodobenzonitrile: is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring both bromomethyl and iodo substituents on the benzene ring

Scientific Research Applications

4-(Bromomethyl)-3-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

4-(Bromomethyl)benzonitrile is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Target of Action

Bromomethyl and iodobenzonitrile groups are often used in the synthesis of various organic compounds . They are known to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 4-(Bromomethyl)-3-iodobenzonitrile likely involves its participation in carbon–carbon bond-forming reactions. In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . The bromomethyl and iodobenzonitrile groups in the compound can interact with other organic groups to form new compounds.

Biochemical Pathways

These could potentially influence various biochemical pathways depending on the nature of the resulting compounds .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it helps synthesize. As a reagent in Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions under which the Suzuki–Miyaura cross-coupling reactions are carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the following steps:

    Bromination: Benzonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group.

    Iodination: The brominated intermediate is then iodinated using iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine substituent at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions:

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromomethyl group with an azide group.

    Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base like potassium carbonate (K2CO3) are common reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.

Major Products:

    Substitution: Formation of azido derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of primary amines.

Comparison with Similar Compounds

    4-Bromobenzonitrile: Lacks the iodo substituent, making it less versatile in coupling reactions.

    3-Iodobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Bromomethyl)benzonitrile: Similar but lacks the iodine substituent, affecting its reactivity in certain reactions.

Uniqueness: 4-(Bromomethyl)-3-iodobenzonitrile is unique due to the presence of both bromomethyl and iodo groups, which provide a combination of reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.

Properties

IUPAC Name

4-(bromomethyl)-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXWARAYTYZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625931
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-63-4
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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